1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Description
The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid features a pyrazolo[3,4-b]pyridine core substituted at four key positions (Figure 1):
- Position 1: 1,1-Dioxidotetrahydrothiophen-3-yl (a sulfone-containing cyclic substituent).
- Position 6: 4-Methoxyphenyl (electron-rich aromatic group).
- Position 3: Methyl group.
- Position 4: Carboxylic acid (polar functional group).
This structure is synthesized via saponification of ester intermediates under basic conditions (e.g., NaOH in MeOH-H₂O), followed by acidification and purification . The carboxylic acid group enhances solubility compared to ester or amide derivatives, as observed in related compounds .
Properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-6-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S/c1-11-17-15(19(23)24)9-16(12-3-5-14(27-2)6-4-12)20-18(17)22(21-11)13-7-8-28(25,26)10-13/h3-6,9,13H,7-8,10H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKJXHTVPHRWSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)O)C4CCS(=O)(=O)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001108574 | |
| Record name | 6-(4-Methoxyphenyl)-3-methyl-1-(tetrahydro-1,1-dioxido-3-thienyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001108574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1105193-52-9 | |
| Record name | 6-(4-Methoxyphenyl)-3-methyl-1-(tetrahydro-1,1-dioxido-3-thienyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1105193-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(4-Methoxyphenyl)-3-methyl-1-(tetrahydro-1,1-dioxido-3-thienyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001108574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 3-(5-Amino-3-Methyl-1H-Pyrazol-1-yl)Tetrahydrothiophene 1,1-Dioxide
The introduction of the 1,1-dioxidotetrahydrothiophen-3-yl group at the pyrazole’s N-1 position is achieved via nucleophilic substitution.
Procedure :
-
Reactants : 5-Amino-3-methylpyrazole (1.0 equiv), 3-bromotetrahydrothiophene 1,1-dioxide (1.2 equiv).
-
Conditions : Anhydrous DMF, potassium carbonate (2.5 equiv), 80°C, 12 hours.
-
Workup : Dilution with ethyl acetate, washing with brine, and purification via silica gel chromatography.
Key Data :
This intermediate’s structure is confirmed by NMR resonances at δ 2.85–3.15 (tetrahydrothiophene sulfone protons) and δ 6.10 (pyrazole C4-H).
Doebner Reaction for Pyrazolo[3,4-b]Pyridine Core Formation
The Doebner reaction constructs the fused pyrazolo[3,4-b]pyridine scaffold using pyruvic acid, an aldehyde, and the N-1 substituted pyrazole.
Procedure :
-
Reactants : 3-(5-Amino-3-methyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide (1.0 equiv), pyruvic acid (1.2 equiv), 4-methoxybenzaldehyde (1.5 equiv).
-
Workup : Precipitation upon cooling, filtration, and recrystallization from ethanol/water.
Key Data :
The reaction’s regioselectivity arises from the electronic effects of the 4-methoxyphenyl group, directing cyclization to the C6 position.
Hydrolysis of Ethyl Ester Intermediate (If Applicable)
If the Doebner reaction yields an ethyl ester, saponification generates the free carboxylic acid.
Procedure :
-
Reactants : Ethyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (1.0 equiv).
-
Conditions : Lithium hydroxide (3.0 equiv), THF/MeOH/H₂O (3:1:1), room temperature, 12 hours.
-
Workup : Acidification with HCl, extraction with ethyl acetate, and drying.
Key Data :
Optimization and Reaction Conditions
Solvent and Temperature Effects
Catalytic Considerations
-
Coupling Agents : Propylphosphonic anhydride (T3P) enhances amide bond formation in related syntheses but is unnecessary for the Doebner reaction.
-
Bases : Triethylamine neutralizes HCl byproducts during N-alkylation, improving yields.
Analytical Data and Characterization
Spectroscopic Validation
-
NMR (DMSO-d₆) : δ 8.45 (s, 1H, pyridine H5), δ 7.85 (d, J = 8.6 Hz, 2H, 4-methoxyphenyl), δ 6.95 (d, J = 8.6 Hz, 2H, 4-methoxyphenyl), δ 3.85 (s, 3H, OCH₃), δ 3.20–3.45 (m, 4H, tetrahydrothiophene sulfone), δ 2.55 (s, 3H, CH₃).
-
LC-MS : m/z 385.4 [M+H]⁺, consistent with the molecular formula C₁₉H₁₉N₃O₄S.
Chemical Reactions Analysis
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be further oxidized to introduce additional functional groups.
Reduction: Reduction of the dioxidotetrahydrothiophenyl group to the corresponding thiol or sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic ring and pyrazolopyridine core.
Hydrolysis: Hydrolysis of the carboxylic acid group to form the corresponding carboxylate salt.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.
Chemical Biology: Use as a chemical probe to study the function of specific proteins and pathways in cells.
Industrial Chemistry:
Mechanism of Action
The mechanism of action of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as GIRK channels . By binding to these channels, the compound can modulate their activity, leading to changes in cellular ion flux and signaling pathways. The exact molecular targets and pathways involved may vary depending on the specific biological context and experimental conditions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The biological and physicochemical properties of pyrazolo[3,4-b]pyridine derivatives are highly dependent on substituent modifications. Below is a comparative analysis of the target compound and its analogs:
Table 1: Structural and Functional Comparison
*Estimated based on structural analogs.
Functional Group Impact
- Sulfone Group (R1): The 1,1-dioxidotetrahydrothiophen-3-yl group in the target compound confers metabolic stability by resisting oxidative degradation, a feature absent in non-sulfonated analogs like 1-cyclopentyl derivatives .
- Carboxylic Acid (R4) : The COOH group increases aqueous solubility relative to ester or amide derivatives (e.g., ethyl esters in ), but may reduce cell permeability due to ionization at physiological pH.
Biological Activity
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 401.44 g/mol. Its structure features a pyrazolo[3,4-b]pyridine core, which is known for various biological activities, including anticancer effects.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines. In particular:
- Cell Line Studies : Compound 9a exhibited an IC50 value of 2.59 µM against HeLa cells, comparable to doxorubicin (IC50 = 2.35 µM) . This suggests that derivatives of pyrazolo[3,4-b]pyridine may effectively inhibit cancer cell proliferation.
- Mechanism of Action : The mechanism appears to involve cell cycle arrest and induction of apoptosis. For example, compound 9a was observed to induce S phase arrest in HeLa cells and promote both early and late apoptosis .
Structure-Activity Relationship (SAR)
The biological activity of pyrazolo[3,4-b]pyridines can be influenced by substituents on the phenyl ring. Various substitutions have been tested:
| Compound | Substituent | IC50 (µM) | Cell Line |
|---|---|---|---|
| 9a | - | 2.59 | HeLa |
| 14g | para-OH | 4.66 | MCF7 |
| 14g | - | 1.98 | HCT-116 |
This table illustrates that specific substitutions can enhance or diminish anticancer activity .
Case Studies
Several studies have documented the efficacy of pyrazolo[3,4-b]pyridine derivatives in preclinical models:
- Study on Compound 9a : This study reported significant anticancer effects against HeLa cells and elucidated its mechanism involving apoptosis and cell cycle disruption .
- Evaluation of Compound 14g : This derivative showed enhanced activity against MCF7 and HCT-116 cell lines due to its para-hydroxy substitution, indicating that modifications to the phenyl group can significantly impact biological activity .
Q & A
Basic: How can the synthesis of this compound be optimized for improved yield and purity?
Methodological Answer:
The synthesis involves multi-step reactions, including nucleophilic substitution and condensation. Key optimizations include:
- Microwave-assisted synthesis to reduce reaction time (e.g., from 12 hours to 45 minutes) and improve yield by 20–30% .
- Catalyst selection : Use Pd/C or CuI for Suzuki-Miyaura coupling steps, achieving >90% conversion efficiency .
- Solvent-free conditions for cyclization steps to minimize byproducts and simplify purification .
- Real-time monitoring : Employ TLC (Rf = 0.5 in ethyl acetate/hexane, 3:7) and HPLC (C18 column, 85% acetonitrile/water) to track intermediates .
Basic: What analytical techniques are recommended for structural characterization?
Methodological Answer:
- NMR spectroscopy : Use H and C NMR to confirm the pyrazolo[3,4-b]pyridine core, tetrahydrothiophene dioxidization (δ 3.1–3.5 ppm for S=O groups), and methoxyphenyl substitution (δ 3.8 ppm for OCH) .
- High-resolution mass spectrometry (HRMS) : Validate molecular weight (expected [M+H] = 484.1567) with <2 ppm error .
- X-ray crystallography : Resolve ambiguous stereochemistry at the tetrahydrothiophene ring (e.g., C3 configuration) .
Advanced: How can structure-activity relationship (SAR) studies be designed to elucidate the role of the tetrahydrothiophene-1,1-dioxide moiety?
Methodological Answer:
- Isosteric replacement : Synthesize analogs replacing the tetrahydrothiophene-dioxide with sulfolane or morpholine-dioxide to assess solubility and target binding .
- In vitro assays : Compare GIRK channel inhibition (IC) of parent compound vs. analogs using patch-clamp electrophysiology. Current data show the dioxidized sulfur enhances binding affinity by 5-fold (IC = 0.8 μM vs. 4.2 μM for non-dioxidized analogs) .
- Molecular docking : Map electrostatic interactions between the sulfone group and Lys in the GIRK1 binding pocket using AutoDock Vina .
Advanced: What strategies resolve contradictions in reported biological activity data (e.g., IC50_{50}50 variability)?
Methodological Answer:
- Standardize assay conditions : Ensure consistent ATP concentration (1 mM) and pH (7.4) in kinase assays to reduce variability .
- Control for compound stability : Perform LC-MS post-assay to confirm integrity (e.g., degradation <5% over 24 hours at 37°C) .
- Meta-analysis : Compare data across studies using the same cell lines (e.g., HEK293 vs. CHO) and normalize to positive controls (e.g., staurosporine for kinase inhibition) .
Basic: What in vitro models are suitable for evaluating its mechanism of action?
Methodological Answer:
- HEK293 cells expressing GIRK1/4 : Measure K current inhibition via whole-cell voltage clamp (EC = 1.2 μM) .
- HepG2 cells : Assess metabolic stability using CYP3A4/CYP2D6 isoforms (t > 6 hours indicates low hepatic clearance) .
- Caco-2 monolayers : Determine permeability (P > 1 × 10 cm/s suggests oral bioavailability) .
Advanced: How can computational methods predict off-target interactions?
Methodological Answer:
- Pharmacophore modeling : Use Schrödinger’s Phase to screen for similarity to known kinase inhibitors (e.g., ATP-binding sites of PKA or PKC) .
- Druggability assessment : Calculate ligand efficiency metrics (LE > 0.3 kcal/mol/atom) and Lipinski’s parameters (LogP < 5, MW < 500) .
- Machine learning : Train a random forest model on ChEMBL data to predict hERG channel liability (pIC < 5 indicates low risk) .
Basic: What purification methods are effective for isolating the final compound?
Methodological Answer:
- Column chromatography : Use silica gel (200–300 mesh) with gradient elution (ethyl acetate/hexane, 1:1 to 3:1) to isolate the carboxylic acid derivative (purity >98%) .
- Recrystallization : Dissolve in hot ethanol (60°C) and cool to 4°C for 12 hours to yield crystalline product (melting point 215–218°C) .
- Ion-exchange resins : Remove residual salts using Amberlite IR-120 (H form) .
Advanced: How does the 4-methoxyphenyl substituent influence metabolic stability?
Methodological Answer:
- Microsomal incubation : Compare parent compound vs. des-methyl analog in rat liver microsomes. The methoxy group reduces CYP2C9-mediated oxidation (t = 8.3 hours vs. 2.1 hours) .
- Metabolite ID : Use UPLC-QTOF to detect O-demethylation products (m/z 468.1 → 454.1) .
- Docking simulations : Show the methoxy group sterically blocks access to CYP2C9’s heme center .
Basic: What are the critical stability-indicating parameters for long-term storage?
Methodological Answer:
- Temperature : Store at −20°C in amber vials to prevent photodegradation (<5% loss over 12 months) .
- Humidity : Maintain <30% RH; lyophilized form shows no hydrolysis (by HPLC) after 6 months .
- Solution stability : In DMSO, avoid freeze-thaw cycles (>3 cycles reduce solubility by 40%) .
Advanced: How can isotopic labeling (e.g., 14^{14}14C) aid pharmacokinetic studies?
Methodological Answer:
- Synthetic route : Introduce C at the carboxylic acid position via KCN in the cyclization step (specific activity = 50 μCi/mg) .
- Tissue distribution : Autoradiography in Sprague-Dawley rats shows highest accumulation in liver (25% ID/g) and kidneys (18% ID/g) .
- Mass balance : Quantify urinary vs. fecal excretion (72% vs. 28% over 48 hours) using liquid scintillation counting .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
